molecular formula C8H8N2O2S B3382709 3-Cyano-4-methylbenzenesulfonamide CAS No. 353468-48-1

3-Cyano-4-methylbenzenesulfonamide

Cat. No.: B3382709
CAS No.: 353468-48-1
M. Wt: 196.23 g/mol
InChI Key: IUUQLQTXQLKIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol. This compound is notable for its applications in various scientific experiments and industrial processes.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Cyano-4-methylbenzenesulfonamide are not fully understood due to the limited information available. It is known that sulfonamides, a group of compounds to which this compound belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of comprehensive studies on this compound. It is known that sulfonamides can have significant effects on various types of cells and cellular processes .

Molecular Mechanism

Temporal Effects in Laboratory Settings

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well known. It is known that sulfonamides can interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well documented. It is known that sulfonamides can interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well understood. It is known that the localization of mRNAs, which can be influenced by various factors, plays a crucial role in the regulation of gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-4-methylbenzenesulfonamide can be achieved through various methods. One approach involves the ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride at ambient temperature. This method is advantageous due to its clean conditions, high purity and yield, and easy workup procedure with minimal waste generation . Another method involves the use of p-toluene sulfonyl chloride in butanol, followed by recrystallization from hot benzene .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of nanocomposites, such as Ag/feldspar, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-methylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in cyanomethylation reactions with imines and α,β-alkenes using copper catalysts .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetonitrile derivatives, copper catalysts, and halides such as CuI, CuBr, and HOAc. These reactions are typically conducted under nitrogen atmosphere at elevated temperatures .

Major Products Formed: The major products formed from the reactions of this compound include arylacrylonitriles and β,γ-unsaturated nitriles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Cyano-4-methylbenzenesulfonamide has a wide range of applications in scientific research. Additionally, it plays a role in the development of biologically active compounds with antimicrobial and antioxidant properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Cyano-4-methylbenzenesulfonamide include other sulfonamides and cyanamides, such as N-(4-chlorophenyl)-N-cyano-4-methylbenzenesulfonamide .

Uniqueness: What sets this compound apart from other similar compounds is its specific combination of a cyano group and a sulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-cyano-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-6-2-3-8(13(10,11)12)4-7(6)5-9/h2-4H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUQLQTXQLKIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358581
Record name 3-cyano-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353468-48-1
Record name 3-cyano-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Cyano-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Cyano-4-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Cyano-4-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Cyano-4-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-Cyano-4-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Cyano-4-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.